2-(2-硝基苯氧基)-1-苯基-1-乙酮 O-(2,4-二氯苄基)肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

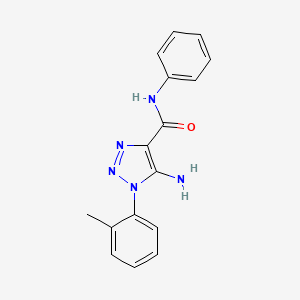

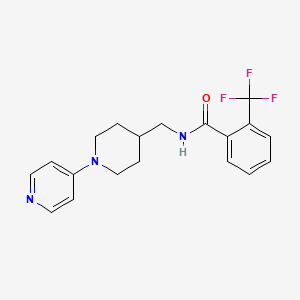

The compound "2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime" is a chemical entity that appears to be related to a class of compounds known as oximes. Oximes are characterized by the presence of the functional group -C=N-OH and are often synthesized from ketones or aldehydes. While the specific compound is not directly studied in the provided papers, these papers do discuss related compounds and their properties, which can provide insights into the nature of oximes and their potential reactivity and applications.

Synthesis Analysis

The synthesis of oxime derivatives can involve multiple steps, starting from a precursor ketone or aldehyde. In the case of 1-phenyl-2-propanone oxime, it is a metabolite of amphetamine and can be further metabolized in vitro using rat liver homogenates to produce various metabolites, including 2-nitro-1-phenylpropane . Another study describes the synthesis of new alkyl-oxime derivatives from 2-methyl-4(5)-nitro-1H-imidazole with 2-bromo-1-phenylethanone derivatives, followed by the addition of hydroxylamine hydrochloride and alkyl halide derivatives . This suggests that the synthesis of oxime derivatives like "2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime" would likely involve similar reagents and steps, including the use of hydroxylamine to introduce the oxime functionality.

Molecular Structure Analysis

The molecular structure of oxime derivatives can be complex, with the possibility of isomerism, as seen in the study of alkyl-oxime derivatives where both the position of the nitro group and the geometric isomers (E/Z) were characterized . The structure of a related compound, (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, was confirmed using nuclear magnetic resonance spectroscopy and single-crystal X-ray analysis . These techniques are crucial for determining the precise structure of oxime derivatives, which is essential for understanding their reactivity and properties.

Chemical Reactions Analysis

Oximes can undergo various chemical reactions, including further metabolism in biological systems. The in vitro metabolism of 1-phenyl-2-propanone oxime in rat liver homogenates resulted in the formation of different metabolites, indicating that oximes can be substrates for liver enzymes . This suggests that "2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime" could also be subject to metabolic reactions, potentially leading to a variety of products depending on the conditions and enzymes involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxime derivatives can be influenced by their molecular structure. Spectroscopic techniques such as NMR and FT-IR are used to characterize these properties. For instance, the study on new alkyl-oxime derivatives showed that the nitro group's symmetric and asymmetric bands do not change substantially when ethanones are converted to oximes . This indicates that the introduction of the oxime group may not significantly alter certain vibrational properties of the molecule. The physical properties such as solubility, melting point, and boiling point would be expected to be influenced by the presence of substituents like the 2,4-dichlorobenzyl group in the compound of interest.

科学研究应用

高级氧化过程

通过高级氧化过程降解对乙酰氨基酚的研究突出了了解环境应用中有机化合物的副产物、生物毒性和降解途径的重要性。在考虑“2-(2-硝基苯氧基)-1-苯基-1-乙酮 O-(2,4-二氯苄基)肟”等复杂化合物的环境归宿或降解时,此类研究可能具有相关性 (Qutob 等,2022 年).

环境发生和转化

对大气中硝化酚的研究提供了对检测此类化合物的发生、转化和分析方法的见解,这可能类似于对环境基质中的“2-(2-硝基苯氧基)-1-苯基-1-乙酮 O-(2,4-二氯苄基)肟”的检测和转化研究 (Harrison 等,2005 年).

合成和分析化学

恶嗪类化合物的化学,包括合成方法和反应,可以深入了解相关复杂分子的合成途径和潜在应用。这种理解对于开发新材料或药物至关重要 (Sainsbury,1991 年).

化学物质的环境和健康影响

对苯氧基除草剂对土壤和有机质的吸附的研究,以及合成酚类抗氧化剂的环境发生和潜在健康风险,为评估化学物质的环境影响和健康风险提供了框架。这些研究突出了了解环境中有机化合物归宿和影响的重要性 (Werner 等,2012 年; Liu 和 Mabury,2020 年).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(E)-N-[(2,4-dichlorophenyl)methoxy]-2-(2-nitrophenoxy)-1-phenylethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O4/c22-17-11-10-16(18(23)12-17)13-29-24-19(15-6-2-1-3-7-15)14-28-21-9-5-4-8-20(21)25(26)27/h1-12H,13-14H2/b24-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJCKTPLZULWMM-CLCOLTQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)COC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\OCC2=C(C=C(C=C2)Cl)Cl)/COC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2530417.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2530419.png)

![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)

![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)

![N~4~-(4-methoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2530434.png)